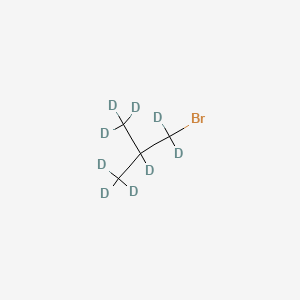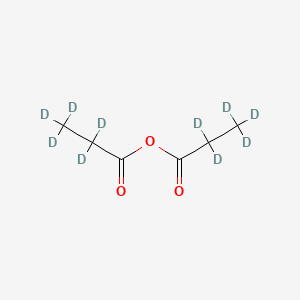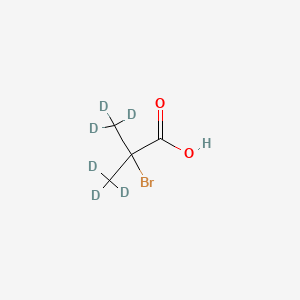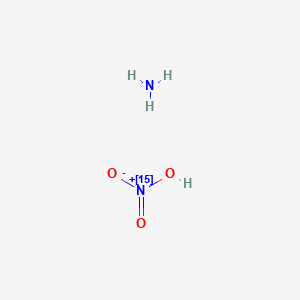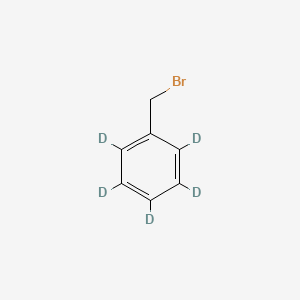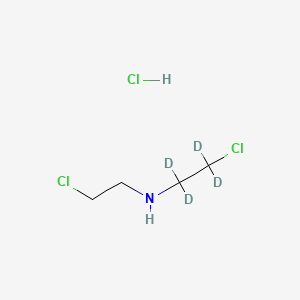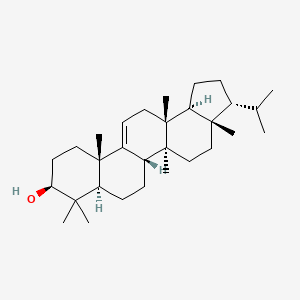
Sorghumol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a naturally occurring compound found in the seeds of sorghum (Sorghum bicolor). It is a yellow crystalline solid with notable antioxidant and anti-inflammatory properties. (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a polyphenolic compound, characterized by multiple hydroxyl (-OH) functional groups, which contribute to its biological activities .
Applications De Recherche Scientifique
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol has diverse applications in scientific research:
Chemistry: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is studied for its antioxidant properties and potential as a natural preservative in food and cosmetic industries.
Biology: Research focuses on its anti-inflammatory and anti-cancer activities, exploring its role in inhibiting the growth of cancer cells and reducing inflammation.
Medicine: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is investigated for its potential therapeutic effects in treating diseases such as diabetes, cancer, and cardiovascular disorders.
Industry: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is used in the development of bio-based materials and as an additive in food products for its health benefits .
Mécanisme D'action
Target of Action
Sorghumol, a compound found in sorghum, primarily targets the Hydroxycinnamoyltransferase (HCT) enzyme . This enzyme participates in an early step of the phenylpropanoid pathway, which is crucial for the biosynthesis of monolignols, coniferyl alcohol, and sinapyl alcohol . These monolignols are essential components of lignin, a major structural and protective component of plant cell walls .
Mode of Action
The mode of action of this compound involves its interaction with the Hydroxycinnamoyltransferase enzyme. The crystal structures of this enzyme in its apo-form and ternary complex with shikimate and p-coumaroyl-CoA reveal the roles of threonine-36, serine-38, tyrosine-40, histidine-162, arginine-371, and threonine-384 in catalysis and specificity . During this interaction, p-coumaroyl-CoA is converted to its product during crystal soaking .
Biochemical Pathways
This compound affects the phenylpropanoid pathway, which is responsible for the biosynthesis of monolignols . These monolignols are then polymerized to form lignin, a major component of plant cell walls . The specific composition of lignin subunits varies among species, tissues, and developmental stages .
Pharmacokinetics
It is known that this compound is a part of the plant’s defense mechanism, and its production can be induced under certain environmental conditions .
Result of Action
The action of this compound results in the production of lignin, which provides structural integrity and protection to plant cell walls . This contributes to the plant’s ability to withstand various environmental stresses, making sorghum a resilient crop .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. Sorghum, the plant from which this compound is derived, is known for its resilience to harsh environmental conditions, including drought and high temperatures . This suggests that the production and action of this compound may be enhanced under stress conditions, contributing to the plant’s overall resilience .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol can be extracted from sorghum seeds using solvent extraction methods. A common approach involves using ethanol as a solvent to extract sorghumol from the seeds. The process typically includes the following steps:
Grinding: The sorghum seeds are ground into a fine powder.
Extraction: The powder is mixed with ethanol and subjected to continuous stirring.
Filtration: The mixture is filtered to remove solid residues.
Evaporation: The solvent is evaporated to obtain crude this compound.
Purification: The crude extract is purified using crystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction using similar solvent-based methods. Advanced techniques such as supercritical fluid extraction may also be employed to enhance yield and purity. The industrial process ensures consistent quality and scalability for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol undergoes various chemical reactions, including:
Oxidation: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction of sorghumol can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Esterified or alkylated this compound derivatives.
Comparaison Avec Des Composés Similaires
Friedelin: A triterpenoid with anti-inflammatory and anti-cancer properties.
Epifriedelanol: Another triterpenoid known for its antioxidant activity.
Stearic Acid: A fatty acid with various industrial applications.
Uniqueness of (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol stands out due to its multiple hydroxyl groups, which enhance its antioxidant capacity. Its presence in sorghum seeds makes it a readily available and sustainable source of bioactive compounds. Additionally, sorghumol’s potential therapeutic effects in various diseases highlight its significance in scientific research and industrial applications .
Propriétés
IUPAC Name |
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22-,23+,24+,25+,27-,28+,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYANPOOORUCFJ-RLUCXGOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Sorghumol against cancer cells?
A1: Research suggests that this compound exhibits anticancer activity primarily by targeting the m-TOR/PI3K/AKT signaling pathway. [] This pathway is frequently dysregulated in cancer, contributing to uncontrolled cell growth and survival. This compound inhibits the phosphorylation of key proteins within this pathway (p-mTOR, p-PI3K, and p-AKT), ultimately leading to decreased proliferation and increased apoptosis (programmed cell death) in cancer cells. [] Additionally, this compound induces G2/M cell cycle arrest, further inhibiting cancer cell proliferation. []
Q2: What is the chemical structure of this compound?
A2: this compound (also known as 21-epi-isoarborinol) is a pentacyclic triterpenoid. [] While its exact molecular formula and weight are not explicitly mentioned in the provided abstracts, its structure has been elucidated through spectroscopic methods, including mass spectrometry and 1H NMR. [] Studies comparing it to other migrated hopanes, specifically its epimer, isoarborinol, have been crucial in determining its stereochemistry. []
Q3: In which plant species has this compound been identified?
A3: this compound has been isolated from several plant species, including:
- Sorghum bicolor: This was the plant from which this compound was initially identified and characterized. []
- Anoectochilus roxburghii: This orchid species yielded this compound alongside novel acyl esters. [, ]
- Kirganelia reticulata: This plant is another source of this compound, highlighting its presence in diverse botanical families. []
- Anoectochilus moulmeinensis, Anoectochilus chapaensis: These orchid species have also been identified as sources of this compound. [, ]
- Artemisia anomala S. Moore: This plant represents another genus from which this compound has been isolated. []
Q4: Are there any known analytical methods for detecting and quantifying this compound?
A4: Although specific analytical techniques for quantifying this compound are not detailed in the provided abstracts, various chromatographic and spectroscopic methods are likely employed. These may include:
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are commonly used for separating and identifying triterpenoids like this compound. []
- Mass Spectrometry (MS): This method helps determine the molecular weight and fragmentation pattern, providing structural information. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and other NMR techniques provide detailed information about the compound's structure, including the arrangement of atoms and stereochemistry. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B566141.png)
![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)
![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B566148.png)
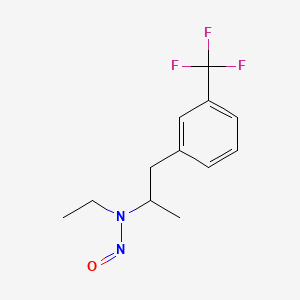
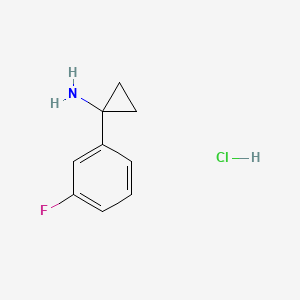
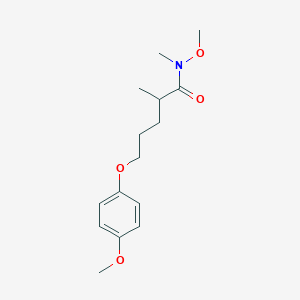
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/new.no-structure.jpg)
